molecular formula C9H11NO B7963391 1-(6-ethylpyridin-3-yl)ethan-1-one

1-(6-ethylpyridin-3-yl)ethan-1-one

Cat. No.: B7963391
M. Wt: 149.19 g/mol
InChI Key: KRIWTLNXGHIQDF-UHFFFAOYSA-N
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Description

1-(6-Ethylpyridin-3-yl)ethan-1-one is a ketone derivative featuring a pyridine ring substituted with an ethyl group at the 6-position and an acetyl group at the 3-position. The pyridine ring imparts aromaticity and polarity, while the ethyl and acetyl substituents influence electronic and steric properties. This compound is structurally analogous to other pyridyl ethanones, which are widely explored in medicinal chemistry and materials science due to their versatility in forming hydrogen bonds, coordinating metal ions, and serving as intermediates in organic synthesis .

Preparation Methods

The synthesis of 1-(6-ethylpyridin-3-yl)ethan-1-one typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 3-acetylpyridine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

1-(6-Ethylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethanone group, forming new compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1-(6-Ethylpyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, providing insights into biological processes.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(6-ethylpyridin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

The following analysis compares 1-(6-ethylpyridin-3-yl)ethan-1-one with structurally related ethanone derivatives, focusing on substituent effects, synthesis methods, and functional properties.

Pyridyl Ethanones with Alkyl/Aryl Substituents

Compound Name Substituents on Pyridine Key Properties/Findings Reference
1-(6-Methylpyridin-3-yl)ethan-1-one 6-Methyl Synonyms: NSC 27972; used as a synthetic intermediate. Structural simplicity enhances scalability.
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-one 6-Difluoromethyl Higher polarity due to electron-withdrawing CF₂H group; purity: 95%, MW: 171.15 g/mol.
1-(6-Chloropyridin-3-yl)ethan-1-one 6-Chloro Chlorine enhances electrophilicity; used in cross-coupling reactions (e.g., Suzuki-Miyaura).
1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one Adamantyl + pyridylmethoxy Bulky adamantyl group improves lipid solubility; evaluated as enzyme inhibitors.

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, CF₂H) improve stability and reactivity in electrophilic substitutions .
  • Synthetic Routes: Pyridyl ethanones are often synthesized via Friedel-Crafts acylation, Suzuki couplings, or transition-metal-catalyzed reactions (e.g., Pd(OAc)₂ in biphenyl derivatives ).

Heteroaromatic and Bicyclic Ethanones

Compound Name Core Structure Key Properties/Findings Reference
1-(Benzofuran-2-yl)ethan-1-one Benzofuran Oxime ether derivatives show antimicrobial activity (e.g., against S. aureus).
1-(4'-Fluoro-4-methoxybiphenyl-3-yl)ethan-1-one Biphenyl Synthesized via Pd-catalyzed C–H functionalization; regioselectivity (para:ortho = 5.5:1).
1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one Tetrahydrobiphenyl Colorless viscous liquid; synthesized via Pd-catalyzed cycloaddition.

Key Insights :

  • Aromatic vs. Non-Aromatic Cores: Biphenyl and benzofuran derivatives exhibit extended conjugation, enhancing UV absorption and fluorescence properties .

Functionalized Ethanones (Sulfonyl, Sulfinyl, etc.)

Compound Name Functional Group Key Properties/Findings Reference
1-(4-(Methylsulfonyl)phenyl)-2-((4-methoxyphenyl)amino)ethan-1-one Sulfonyl + methoxy IR peaks: 1154, 1297 cm⁻¹ (SO₂); LC-MS m/z: 318 ([M-H]⁻). High yield (81%).
1-(Adamantan-1-yl)-2-(pyridine-4-sulfonyl)ethan-1-one Sulfonyl White solid; characterized by ¹H NMR and LC/MS. Evaluated for enzyme inhibition.
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Sulfanylidene Melting point: 137.3–138.5°C; analyzed via ¹H/¹³C NMR and DFT calculations.

Key Insights :

  • Functional Group Impact : Sulfonyl/sulfinyl groups increase hydrophilicity and hydrogen-bonding capacity, critical for protein-ligand interactions in drug design .
  • Thermal Stability : Crystalline derivatives (e.g., sulfanylidene compound in ) exhibit defined melting points, aiding purification.

Biological Activity

1-(6-ethylpyridin-3-yl)ethan-1-one, a derivative of pyridine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which influence its reactivity and interaction with biological systems. The following sections detail its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H11NO
  • Molecular Weight : 149.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1211536-35-4

The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have focused on its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Candida albicansNot specifiedPotential disruption of cell membrane integrity

The compound has shown bactericidal effects, particularly against Staphylococcus aureus and Enterococcus faecalis, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid production .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound reveal its potential in cancer treatment. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Effect Observed
HEK293a>50Minimal toxicity
MCF7 (breast cancer)<20Significant reduction in cell viability
A549 (lung cancer)<15Induction of apoptosis

The IC50 values indicate that while the compound is less toxic to normal cells (HEK293a), it effectively reduces viability in cancerous cells, suggesting a selective cytotoxic effect .

The biological activity of this compound is attributed to its ability to interact with cellular components:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • Enzyme Inhibition : The compound can form hydrogen bonds with enzyme active sites, inhibiting their function and affecting metabolic pathways.
  • Nucleic Acid Interaction : Evidence suggests that it may interfere with DNA/RNA synthesis, contributing to its antimicrobial and anticancer properties .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study concluded that this compound demonstrated promising activity against resistant strains of bacteria, particularly MRSA, highlighting its potential as a lead compound for drug development .

Cytotoxicity Assessment in Cancer Research

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound resulted in significant apoptosis, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(6-ethylpyridin-3-yl)ethan-1-one with high purity?

Basic Research Question
The compound can be synthesized via Friedel-Crafts acylation, where an acetyl group is introduced to the pyridine ring. A modified approach involves using a pre-functionalized pyridine derivative (e.g., 6-ethylpyridine) and reacting it with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Monitoring reaction progress with thin-layer chromatography (TLC) ensures minimal byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and acetyl group integration (e.g., carbonyl carbon at ~200 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₁NO, theoretical m/z 149.0841).
  • Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone group .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Q. How can computational methods predict the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These studies reveal reactivity hotspots, such as the carbonyl oxygen’s nucleophilic susceptibility and the pyridine ring’s electrophilic character. Comparative analysis with analogs (e.g., 6-methyl or 6-chloro derivatives) highlights substituent effects on electronic properties .

Q. What experimental strategies resolve contradictions in crystallographic data during structure determination?

Advanced Research Question
Discrepancies in X-ray data (e.g., poor refinement statistics or disordered atoms) require:

  • Twinned Data Analysis : Use SHELXD/SHELXE to detect and model twinning.
  • Thermal Motion Refinement : Anisotropic displacement parameters in SHELXL improve model accuracy.
  • Validation Tools : Check for overfitting using R-free values and the I/σ(I) ratio .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?

Advanced Research Question
Stability studies via accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring identify decomposition pathways. The compound’s hydrolytic susceptibility at the carbonyl group necessitates anhydrous storage. UV-Vis spectroscopy tracks photodegradation in light-exposed conditions .

Q. What are the regulatory considerations for handling and storing this compound?

Basic Research Question
The compound’s CAS number (36357-38-7) and EINECS (252-995-8) must be documented for compliance. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation. Safety protocols include fume hood use, PPE (gloves, goggles), and spill containment measures .

Q. How can this compound serve as a precursor in pharmaceutical or agrochemical research?

Advanced Research Question
The pyridine-acetyl motif is a versatile intermediate. Examples include:

  • Pharmaceuticals : Functionalization via nucleophilic addition to the ketone for antimalarial or antiviral candidates.
  • Agrochemicals : Coupling with heterocycles (e.g., triazoles) to develop herbicidal agents.
    Validate bioactivity via in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities?

Advanced Research Question
Scale-up introduces issues like exothermic reaction control (use jacketed reactors) and solvent recovery. Optimize catalyst loading (e.g., reduce AlCl₃ from 1.5 to 0.5 equivalents) to minimize waste. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction kinetics .

Q. How do structural analogs (e.g., 6-methyl or 6-chloro derivatives) inform SAR studies?

Advanced Research Question
Comparative SAR analysis reveals substituent effects on solubility, bioavailability, and target binding. For example, the 6-ethyl group enhances lipophilicity (logP ~1.5) compared to the 6-methyl analog (logP ~1.2), impacting membrane permeability .

Q. What advanced techniques validate the compound’s role in electrochemical sensing applications?

Advanced Research Question
Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) assess redox behavior. Functionalizing electrodes with the compound (e.g., via π-π stacking on carbon nanotubes) enhances sensitivity for detecting metal ions (e.g., UO₂²⁺), as demonstrated in analogous pyridinyl ketones .

Properties

IUPAC Name

1-(6-ethylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWTLNXGHIQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A dry round bottomed flask was charged with 1-(6-chloro-3-pyridinyl)-1-ethanone (IM15) (3.596 g, 23.11 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (1.694 g, 2.315 mmol) in THF (100 mL) under N2. A 1 M solution of diethyl zinc in hexane (35 mL, 35 mmol) was added drop wise to this mixture followed by N,N-dimethylaminoethanol (0.50 mL, 5.0 mmol). The mixture was heated to reflux for 30 minutes. The mixture was cooled to room temperature and then quenched by the addition of saturated aqueous NH4Cl solution (100 mL). The mixture was filtered through a plug of celite. The aqueous layer was extracted with EtOAc (3×100 mL). The combined organic layers were washed with water, brine and then dried over Mg2SO4. Flash Chromatography (120 g silica, 0-40% EtOAc in heptanes) gave the title compound as a yellow oil (0.699 g, 20%) sufficiently pure for the next step.
Quantity
3.596 g
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reactant
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100 mL
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20%

Synthesis routes and methods II

Procedure details

(IM15) (3.596 g, 23.11 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (1.694 g, 2.315 mmol) in THF (100 mL) under N2. A 1 M solution of diethyl zinc in hexane (35 mL, 35 mmol) was added drop wise to this mixture followed by N,N-dimethylaminoethanol (0.50 mL, 5.0 mmol). The mixture was heated to reflux for 30 minutes. The mixture was cooled to room temperature and then quenched by the addition of saturated aqueous NH4Cl solution (100 mL). The mixture was filtered through a plug of celite. The aqueous layer was extracted with EtOAc (3×100 mL). The combined organic layers were washed with water, brine and then dried over Mg2SO4. Flash Chromatography (120 g silica, 0-40% EtOAc in heptanes) gave the title compound as a yellow oil (0.699 g, 20%) sufficiently pure for the next step.
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